1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione
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Overview
Description
- The introduction of the 2-fluorophenyl and 2-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions.
- Common reagents include fluorobenzene and methoxybenzene derivatives, with catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity.
- Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione typically involves the following steps:
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Formation of the Azolidine-2,5-dione Core:
- The azolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.
- Reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in THF.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated azolidine rings.
- Substituted derivatives with various functional groups on the aromatic rings.
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
- Acts as a precursor for the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials with specific electronic and optical properties.
- Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]azolidine-2,5-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione: Chlorine substituent instead of fluorine.
1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione: Pyrrolidine ring instead of azolidine.
Uniqueness:
- The presence of both fluorine and methoxy groups imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- The azolidine-2,5-dione core provides a versatile scaffold for further functionalization and derivatization.
This comprehensive overview highlights the significance of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione in various scientific domains, emphasizing its potential applications and unique characteristics
Properties
Molecular Formula |
C17H15FN2O3 |
---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15FN2O3/c1-23-15-9-5-3-7-12(15)19-13-10-16(21)20(17(13)22)14-8-4-2-6-11(14)18/h2-9,13,19H,10H2,1H3 |
InChI Key |
LDHXNPFOBZDEGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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